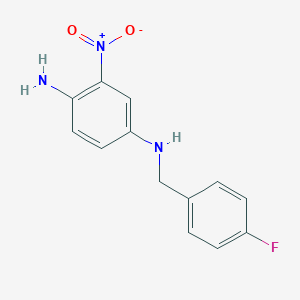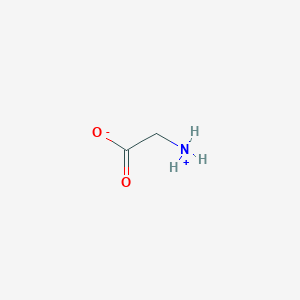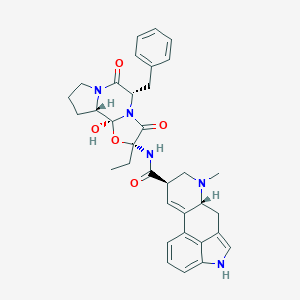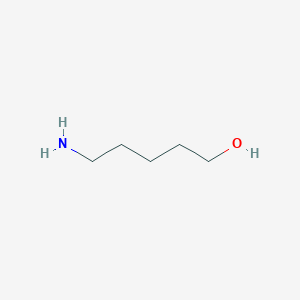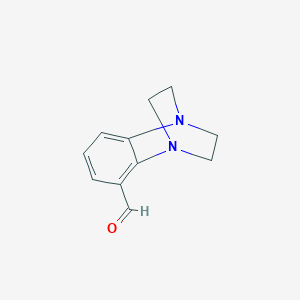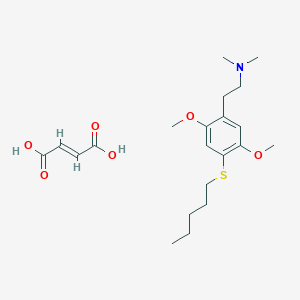
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and psychopharmacologist. 2C-T-7 gained popularity in the late 1990s and early 2000s as a recreational drug due to its psychedelic effects. However, it is important to note that the use of 2C-T-7 for recreational purposes is illegal and potentially dangerous.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves its binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. By activating these receptors, N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate alters the functioning of neural circuits in the brain, leading to the psychedelic effects observed in users.
Biochemische Und Physiologische Effekte
The use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been associated with a range of biochemical and physiological effects. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. The drug also affects neurotransmitter levels in the brain, particularly serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels are responsible for the altered perception, mood, and thought processes observed in users.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using this drug is its specificity for the 5-HT2A and 5-HT2C receptors, which makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, the use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate in laboratory experiments is limited by its potential for toxicity and adverse effects. Careful dosing and monitoring of subjects is necessary to avoid harm.
Zukünftige Richtungen
There are several future directions for research on N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate. One area of interest is the potential therapeutic applications of the drug. Its ability to modulate serotonin receptor activity may make it useful in the treatment of conditions such as depression, anxiety, and addiction. Another area of research is the development of safer and more effective psychedelic drugs that can be used for therapeutic purposes. Finally, further studies are needed to better understand the long-term effects of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate use on the brain and body.
Synthesemethoden
The synthesis of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with pentyl mercaptan to form 2,5-dimethoxy-4-(pentylthio)benzaldehyde. This intermediate is then reacted with nitromethane and ammonium acetate to form 2,5-dimethoxy-4-(pentylthio)phenethylamine. Finally, N,N-dimethylation of the amine group is carried out using formaldehyde and formic acid to obtain N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This activity is responsible for the psychedelic effects of the drug, which include altered perception, hallucinations, and changes in mood and thought processes.
Eigenschaften
CAS-Nummer |
129658-18-0 |
|---|---|
Produktname |
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
Molekularformel |
C17H29NO2S.C4H4O4 |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H29NO2S.C4H4O4/c1-6-7-8-11-21-17-13-15(19-4)14(9-10-18(2)3)12-16(17)20-5;5-3(6)1-2-4(7)8/h12-13H,6-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
DSJJTMFUKPMHAG-WLHGVMLRSA-N |
Isomerische SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O |
Synonyme |
Benzeneethanamine, 2,5-dimethoxy-N,N-dimethyl-4-(pentylthio)-, (Z)-2-b utenedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



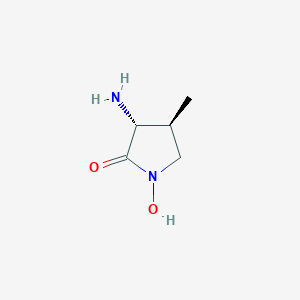
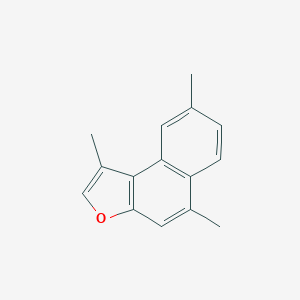
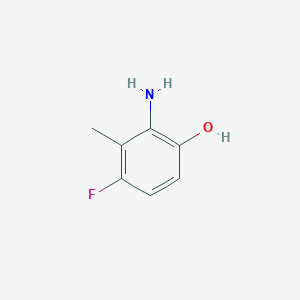
![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)
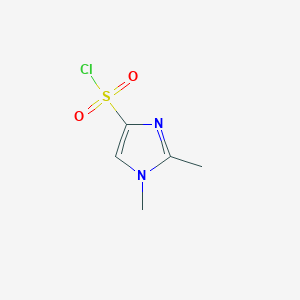
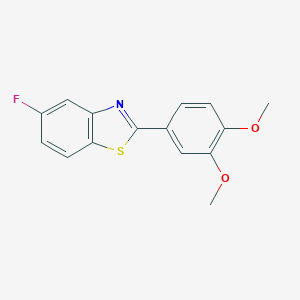
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)
